N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
"N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" is a synthetic triazole-based compound characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at position 4, a butylthio moiety at position 5, and a 4-methoxybenzamide group attached via a methylene bridge. This structure combines hydrophobic (cyclohexyl, butylthio) and polar (benzamide, methoxy) functionalities, making it a candidate for diverse biological and material applications.
Properties
IUPAC Name |
N-[(5-butylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-3-4-14-28-21-24-23-19(25(21)17-8-6-5-7-9-17)15-22-20(26)16-10-12-18(27-2)13-11-16/h10-13,17H,3-9,14-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZGMTFXRCBQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, a stepwise synthetic approach involving multiple stages of chemical reactions is utilized. The primary components, such as triazole derivatives and methoxybenzamides, undergo condensation and alkylation processes. The synthesis typically involves reaction conditions such as temperature control, pH adjustments, and the use of specific solvents to facilitate each reaction stage.
Industrial Production Methods: Scaling the synthesis for industrial production requires optimizing reaction conditions for larger volumes, ensuring high yields and purity. Techniques such as continuous flow chemistry and automation can enhance efficiency and consistency in producing this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidative reactions where specific functional groups are modified.
Reduction: Reduction reactions might be employed to alter the compound's functional groups for targeted modifications.
Substitution: N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can participate in substitution reactions, where its functional groups are replaced with others.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various halides can facilitate these reactions under specific conditions, like controlled temperature and solvent environment.
Major Products Formed: Oxidative reactions might lead to the formation of oxides, while reduction could yield deoxygenated derivatives. Substitution reactions result in new compounds with altered functional groups, potentially enhancing their reactivity or stability.
Scientific Research Applications
Chemistry: The compound's unique structure makes it a valuable subject in studying reaction mechanisms and developing new synthetic pathways.
Biology and Medicine: In biological contexts, N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide could be explored for its potential as a pharmaceutical agent, given its ability to interact with biological targets, potentially leading to new drug discoveries.
Industry: Its properties might find applications in the development of specialized materials, including polymers and other advanced materials used in technology and manufacturing.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, specifically targeting biological pathways and molecular targets. The triazole ring can bind to specific proteins or enzymes, modulating their activity. These interactions might inhibit or activate biological pathways, making the compound potentially useful in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several triazole derivatives reported in the literature. Below is a comparative analysis based on substituents, physicochemical properties, and bioactivity:
Structural Analogues and Substituent Effects
Physicochemical Properties
- Melting Points: The target compound’s analogs with cyclohexyl groups (e.g., 6q, 6r) exhibit high melting points (235–250°C), attributed to strong van der Waals interactions from the bulky cyclohexyl group . Phenyl-substituted triazoles (e.g., 5m) have lower melting points (147–174°C), reflecting reduced steric hindrance . The presence of polar groups (e.g., benzamide in the target) may further elevate melting points compared to non-polar analogs.
Synthetic Yields :
Research Findings and Data Tables
Table 1: Key Physicochemical Data
Table 2: Substituent Effects on Bioactivity
Biological Activity
N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of triazole derivatives. Its unique structural features, including a triazole ring and various functional groups, make it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and comparative studies with related compounds.
Structural Characteristics
The compound features several distinct structural components:
- Triazole Ring : Known for its biological activity and ability to interact with various biological targets.
- Butylthio Group : Enhances the compound's reactivity and potential biological interactions.
- Cyclohexyl and Methoxybenzamide Moieties : These groups contribute to the compound's lipophilicity and overall pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Antioxidant Properties
Studies suggest that triazole derivatives can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is crucial in mitigating cellular damage associated with various diseases.
2. Anti-inflammatory Effects
Similar compounds have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways. The presence of the triazole ring may facilitate interactions with enzymes involved in inflammatory processes.
3. Antiproliferative Activity
Preliminary investigations indicate that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve modulation of cell cycle regulators or induction of apoptosis.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds helps elucidate its unique properties. Below is a summary table highlighting key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzamide | Cyclohexyl group; chlorine substitution | Different reactivity due to chlorine |
| 4-methoxy-N-(5-(phenylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methylbenzamide | Phenylthio instead of butylthio | Variability in biological activity due to side chains |
| 5-(2-,3-, and 4-methoxyphenyl)-4H-1,2,4-triazole derivatives | Various substitutions on the phenyl ring | Explored for anti-inflammatory properties |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The compound could modulate receptor activity associated with inflammation and cancer progression.
Case Studies
Several case studies have explored the biological activity of related triazole compounds:
- Antioxidative Activity : A study demonstrated that triazole derivatives showed improved antioxidative capacity compared to standard antioxidants like BHT .
- Antiproliferative Studies : Research on similar compounds indicated significant antiproliferative effects against breast cancer cell lines (IC50 values ranging from 1.2 μM to 5.3 μM) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((5-(butylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, and how can reaction conditions be controlled to improve yield?
- Methodology : The synthesis typically involves constructing the triazole core via cyclization of thiosemicarbazide intermediates, followed by alkylation and benzamide coupling. Key steps include:
- Triazole formation : Cyclization under reflux with hydrazine derivatives (e.g., thiocarbohydrazide) in ethanol .
- Butylthio introduction : Nucleophilic substitution using butylthiol in DMF with a base (e.g., K₂CO₃) at 60–80°C .
- Benzamide coupling : Amide bond formation via EDCI/HOBt-mediated coupling of the triazole intermediate with 4-methoxybenzoic acid .
- Optimization : Monitor reaction progress by TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methoxy group at δ 3.8 ppm) .
- Mass spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ .
- Purity analysis : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its antimicrobial or anticancer potential?
- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can molecular docking simulations elucidate the compound’s mechanism of action against specific enzyme targets?
- Protocol :
Target selection : Prioritize enzymes linked to observed bioactivity (e.g., C. albicans CYP51 for antifungal activity) .
Docking software : Use AutoDock Vina with PDB structures (e.g., 5TZ1 for CYP51).
Validation : Compare binding affinities with known inhibitors (e.g., fluconazole) and analyze key interactions (e.g., hydrogen bonds with heme cofactor) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Root causes : Variability in assay conditions (e.g., serum concentration in cell culture) or compound stability (e.g., hydrolysis of the butylthio group).
- Solutions :
- Standardize protocols (e.g., uniform cell lines, serum-free media) .
- Conduct stability studies (HPLC/MS) under assay conditions to detect degradation .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- SAR variables :
- Triazole substituents : Replace butylthio with ethylsulfone to test oxidation effects on bioavailability .
- Benzamide modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance target binding .
Q. What crystallographic techniques validate the compound’s 3D structure and intermolecular interactions?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/chloroform). Refinement with SHELXL to determine bond lengths/angles and hydrogen-bonding networks (e.g., N–H⋯N interactions in triazole rings) .
Methodological Notes
- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres for moisture-sensitive steps (e.g., amide coupling) .
- Bioassay controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks to exclude artifacts .
- Data interpretation : Apply statistical tools (e.g., ANOVA for IC₅₀ comparisons) and report confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
